N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 847386-85-0
Cat. No.: VC11877618
Molecular Formula: C19H15FN6O3
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847386-85-0 |
|---|---|
| Molecular Formula | C19H15FN6O3 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
| Standard InChI | InChI=1S/C19H15FN6O3/c1-29-15-7-5-14(6-8-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,22,27) |
| Standard InChI Key | NTKCXCXVYPKIOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2 |
Introduction
Chemical Structure and Molecular Features
Core Architecture
The compound’s structure centers on a triazolopyrimidine scaffold, a bicyclic system comprising fused triazole and pyrimidine rings. The triazole ring (1,2,3-triazolo) is fused at positions 4 and 5 of the pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets . Key substituents include:
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3-Fluorophenyl group: Attached via an acetamide linker at position 6 of the triazolopyrimidine core. Fluorine’s electronegativity enhances binding affinity and metabolic stability.
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4-Methoxyphenyl group: Positioned at the triazole ring’s nitrogen (position 3), the methoxy group contributes to solubility and influences electronic distribution .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 394.4 g/mol | |
| XLogP3 | 2.0 | |
| Topological Polar SA | 102 Ų | |
| Rotatable Bonds | 5 |
Synthesis and Reaction Pathways
General Synthetic Strategy
Synthesis typically involves multi-step protocols:
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Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-5-hydrazinylpyrimidine derivatives with carbonyl reagents under acidic conditions.
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Substituent Introduction:
Optimization Challenges
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility but risk side reactions; toluene/ethanol mixtures are preferred for controlled reactivity.
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Temperature: Reactions proceed optimally at 60–80°C, balancing yield and decomposition risks.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | HCl (cat.), EtOH, 70°C, 12h | 65% |
| Methoxyphenyl Addition | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% |
| Acetamide Coupling | EDC, HOBt, DCM, RT | 82% |
Biological Activity and Mechanism
Cytotoxicity Profiles
In vitro assays on similar compounds (e.g., EVT-2693686) demonstrate:
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IC₅₀ Values: 2–10 µM against MCF-7 (breast) and HCT-116 (colon) cancer lines.
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 5 µM.
Table 3: Comparative Cytotoxicity (Analogues)
| Compound | Cell Line (IC₅₀, µM) | Source |
|---|---|---|
| EVT-2693686 | MCF-7: 3.2 ± 0.5 | |
| VC4933380 | HCT-116: 4.8 ± 0.7 | |
| N-(3-Fluorophenyl)... | Data pending | — |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL); improved in DMSO (50 mg/mL) .
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Stability: Stable at −20°C for 12 months; degrades at pH <3 or >10 .
Spectroscopic Characterization
Comparison with Structural Analogues
Substituent Effects
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Chlorophenyl vs. Fluorophenyl: Chlorine’s bulk reduces CDK2 affinity (IC₅₀ 8.7 µM vs. 3.2 µM for fluorine).
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Methoxy Positioning: Para-methoxy enhances solubility vs. ortho-methoxy’s steric effects.
Table 4: Analogues and Activity
| Compound | Substituent | CDK2 IC₅₀ (µM) |
|---|---|---|
| VC11877618 | 3-Fluorophenyl | 3.2 |
| EVT-2693686 | 3-Chlorophenyl | 8.7 |
| VC4933380 | 4-Fluorophenyl | 5.1 |
Future Perspectives
Research Priorities
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In Vivo Efficacy: PK/PD studies in xenograft models to assess bioavailability and tumor penetration.
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Toxicology: Acute and chronic toxicity profiling in rodent models.
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Structural Optimization: Introducing solubilizing groups (e.g., PEG chains) without compromising activity.
Clinical Translation
If preclinical data validate safety and efficacy, Phase I trials could commence by 2026, focusing on combination therapies with existing chemotherapeutics.
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